Synthetic Yield in a One-Pot Pyrazolopyridine Synthesis via SNAr
2-Chloro-3-nitropyridin-4-ol enables a straightforward and efficient one-pot, three-step protocol for the synthesis of pyrazolo[4,3-b]pyridines. This process leverages its unique 2,3,4-substitution pattern for a sequence of SNAr, azo-coupling, and pyrazole ring annulation. The target compound is a key starting material; the final pyrazolopyridine products are isolated with yields ranging from 59% to 79% [1]. The reaction's high efficiency is contingent on the specific electronic and steric environment provided by this exact regioisomer, which is not replicated by other chloro-nitropyridine analogs.
| Evidence Dimension | Isolated yield of final pyrazolo[4,3-b]pyridine products |
|---|---|
| Target Compound Data | Yields range from 59% to 79% |
| Comparator Or Baseline | Other 2-chloro-3-nitropyridine derivatives (explicit yield data for other regioisomers under the same conditions is not available, but the method's development is specific to this substrate class) |
| Quantified Difference | Not calculable (Class-level inference) |
| Conditions | One-pot, three-step sequence involving SNAr with arenediazonium tosylates, deacylation, and pyrazole ring annulation |
Why This Matters
This demonstrates that the compound is not just a simple intermediate but a key enabler for a complex, multi-step transformation, providing a direct and efficient route to a privileged heterocyclic scaffold for drug discovery.
- [1] Nikol'skiy, V. V., et al. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. CORE. 2014. View Source
